1H-Indole-5-carbonyl chloride
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Overview
Description
1H-Indole-5-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with a carbonyl chloride group attached at the 5th position . The molecular weight of this compound is 179.60 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.60 g/mol, a XLogP3 value of 2.5, one hydrogen bond donor count, one hydrogen bond acceptor count, and one rotatable bond count . It has a topological polar surface area of 32.9 Ų .Scientific Research Applications
Synthesis of Bis(indolyl)methanes : A study by Khalafi-Nezhad et al. (2008) demonstrated the use of 1H-indole in the presence of trityl chloride as a catalyst for the preparation of bis(1H-indol-3-yl)methanes. This reaction is significant in pharmaceutical chemistry due to the pharmacological and biological properties of bis(indol-3-yl)methanes. The process is efficient, solvent-free, and environmentally friendly, making it a valuable method in green chemistry (Khalafi‐Nezhad et al., 2008).
Pharmacological Applications : The work by Syromolotov et al. (2019) emphasizes the historical significance and ongoing interest in indole derivatives for their physiological activity. Their research focuses on synthesizing arylindols, highlighting the demand for efficient methods to produce these compounds for medicinal and pharmacological purposes (Syromolotov et al., 2019).
Drug Docking Studies : Bellamkonda and Chamundeeswari (2019) conducted research on an N-substituted 1H-indole derivative for drug docking studies. They explored the binding efficiency of this compound on target proteins, suggesting potential applications in antibiotic development (Bellamkonda & Chamundeeswari, 2019).
Deoxygenation Reactions in Organic Synthesis : Crotti et al. (1986) explored the use of 1H-indole derivatives in the deoxygenation of ortho-nitrostyrenes, which is a crucial reaction in the synthesis of various organic compounds. This method has applications in the creation of indole derivatives, highlighting the versatility of indoles in organic synthesis (Crotti et al., 1986).
Indoles in Green Chemistry : Okauchi et al. (2000) discussed the selective acylation of indoles with acyl chlorides, a reaction that proceeds under mild conditions and is compatible with various functional groups. This research contributes to the development of more sustainable and efficient methods in organic synthesis (Okauchi et al., 2000).
Crystal Structure Studies : Sweidan et al. (2019) focused on the crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate, providing insights into molecular interactions and bonding. Such studies are fundamental in drug design and material science (Sweidan et al., 2019).
Antibacterial Activity : Shen et al. (2012) investigated the use of N-hydroxyindole and copper(I) chloride in the oxidation of alcohols, with potential applications in synthesizing compounds with antibacterial properties (Shen et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1H-Indole-5-carbonyl chloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1H-Indole-5-carbonyl chloride is known to interact with various enzymes, proteins, and other biomolecules . It plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives . The nature of these interactions is complex and involves various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its broad-spectrum biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can affect its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
1H-indole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIAZZRZXXUEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664638 |
Source
|
Record name | 1H-Indole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161397-68-8 |
Source
|
Record name | 1H-Indole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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